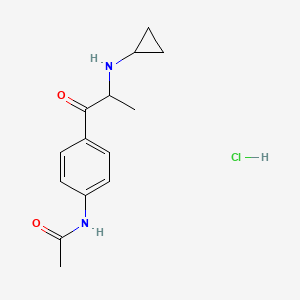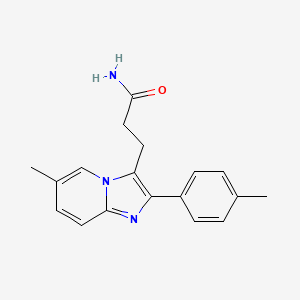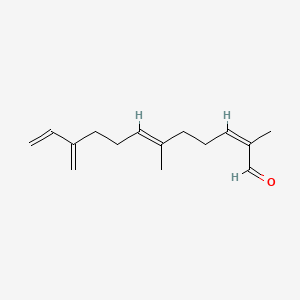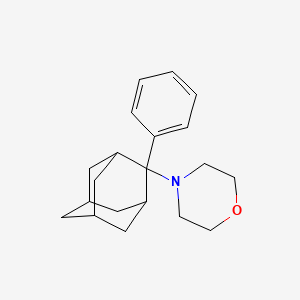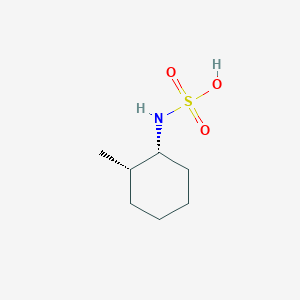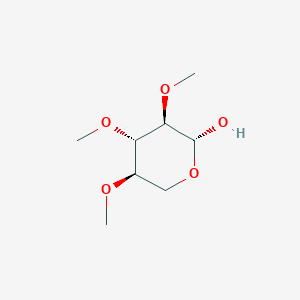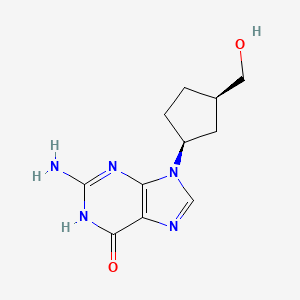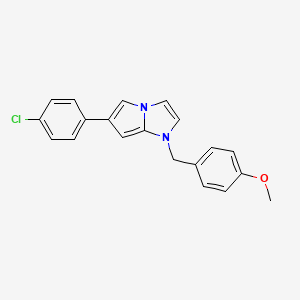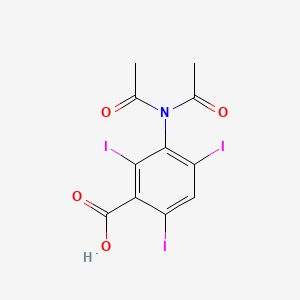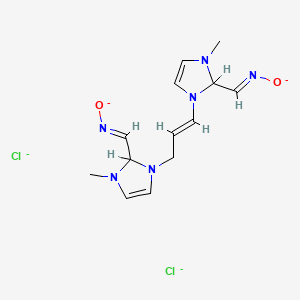
1H-Imidazolium, 1,3-(trimethylene)bis(2-((hydroxyimino)methyl)-3-methyl-, dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazolium, 1,3-(trimethylene)bis(2-((hydroxyimino)methyl)-3-methyl-, dichloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes imidazolium rings and hydroxyimino groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
The synthesis of 1H-Imidazolium, 1,3-(trimethylene)bis(2-((hydroxyimino)methyl)-3-methyl-, dichloride typically involves multi-step organic reactions. The process begins with the preparation of the imidazolium precursor, followed by the introduction of the hydroxyimino groups. Common reagents used in these reactions include aldehydes, amines, and chlorinating agents. Industrial production methods may involve the use of automated reactors to ensure consistency and scalability.
Chemical Reactions Analysis
1H-Imidazolium, 1,3-(trimethylene)bis(2-((hydroxyimino)methyl)-3-methyl-, dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of imidazolium oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.
Substitution: The hydroxyimino groups can undergo substitution reactions with nucleophiles, leading to the formation of various substituted imidazolium compounds.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Imidazolium, 1,3-(trimethylene)bis(2-((hydroxyimino)methyl)-3-methyl-, dichloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a catalyst in various chemical reactions.
Biology: Researchers explore its potential as an antimicrobial agent due to its unique structural properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 1,3-(trimethylene)bis(2-((hydroxyimino)methyl)-3-methyl-, dichloride involves its interaction with molecular targets through its imidazolium and hydroxyimino groups. These interactions can disrupt cellular processes in microorganisms, leading to their antimicrobial effects. The compound’s ability to form stable complexes with various substrates also contributes to its effectiveness in catalysis and material science applications.
Comparison with Similar Compounds
When compared to similar compounds, 1H-Imidazolium, 1,3-(trimethylene)bis(2-((hydroxyimino)methyl)-3-methyl-, dichloride stands out due to its unique combination of imidazolium and hydroxyimino groups. Similar compounds include:
1H-Imidazolium derivatives: These compounds share the imidazolium core but lack the hydroxyimino groups, resulting in different reactivity and applications.
Hydroxyimino compounds: These compounds contain hydroxyimino groups but do not have the imidazolium structure, leading to variations in their chemical behavior and uses.
The uniqueness of this compound lies in its ability to combine the properties of both imidazolium and hydroxyimino groups, making it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
117941-42-1 |
|---|---|
Molecular Formula |
C13H18Cl2N6O2-4 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
(E)-1-[1-methyl-3-[(E)-3-[3-methyl-2-[(E)-oxidoiminomethyl]-2H-imidazol-1-yl]prop-2-enyl]-2H-imidazol-2-yl]-N-oxidomethanimine;dichloride |
InChI |
InChI=1S/C13H20N6O2.2ClH/c1-16-6-8-18(12(16)10-14-20)4-3-5-19-9-7-17(2)13(19)11-15-21;;/h3-4,6-13,20-21H,5H2,1-2H3;2*1H/p-4/b4-3+,14-10+,15-11+;; |
InChI Key |
RTIRHVWYFZVLKC-XXEVLHNISA-J |
Isomeric SMILES |
CN1C=CN(C1/C=N/[O-])C/C=C/N2C=CN(C2/C=N/[O-])C.[Cl-].[Cl-] |
Canonical SMILES |
CN1C=CN(C1C=N[O-])CC=CN2C=CN(C2C=N[O-])C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


